4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide
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Overview
Description
4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide is a complex organic compound that features a benzodioxole moiety, an oxazole ring, and a benzenesulfonamide group
Preparation Methods
The synthesis of 4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide typically involves multiple steps, including the formation of the benzodioxole and oxazole rings, followed by their coupling with the benzenesulfonamide group. One common synthetic route involves the use of a Pd-catalyzed C-N cross-coupling reaction . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The oxopropenyl group can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For its interactions with biological macromolecules.
Industry: Potential use in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. It has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by targeting microtubules and inhibiting their polymerization . This disrupts the mitotic process, leading to cell death.
Comparison with Similar Compounds
Similar compounds include other benzodioxole and oxazole derivatives, such as:
1-benzo[1,3]dioxol-5-yl-indoles: Known for their anticancer properties.
Piperidine derivatives: Such as piperine, which also exhibit biological activity. The uniqueness of 4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-13-14(2)23-30-21(13)24-31(26,27)17-6-4-16(5-7-17)22-10-9-18(25)15-3-8-19-20(11-15)29-12-28-19/h3-11,22,24H,12H2,1-2H3/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTCWLXZAXZTTO-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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